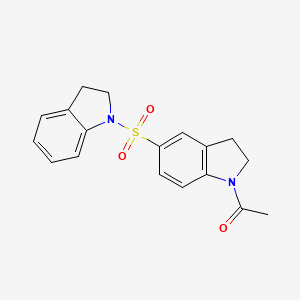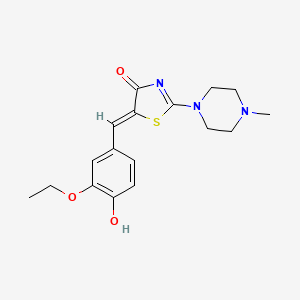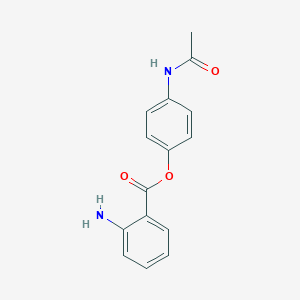
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate is a chemical compound that belongs to the class of coumarin derivatives. It has been widely studied due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate is not fully understood. However, it is believed to exert its pharmacological effects through various mechanisms, including the inhibition of enzymes and the modulation of signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to modulate the immune response and to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate is its potential as a scaffold for the development of new drugs. Its unique chemical structure makes it an attractive target for medicinal chemists. Additionally, its various pharmacological activities make it a promising candidate for the treatment of a range of diseases. However, one of the limitations of using 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate in lab experiments is its moderate yield. This can make it challenging to obtain large quantities of the compound for use in biological assays.
Zukünftige Richtungen
There are several future directions for the study of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate. One area of interest is the development of new drugs based on its chemical structure. Researchers are exploring the use of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate as a scaffold for the design of drugs with improved pharmacological properties. Additionally, there is ongoing research into the mechanism of action of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate and its potential use in the treatment of various diseases. Finally, there is interest in optimizing the synthesis method for 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate to improve its yield and make it more accessible for use in biological assays.
Conclusion:
In conclusion, 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate is a coumarin derivative that has been extensively studied for its potential applications in various fields. Its unique chemical structure and various pharmacological activities make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for use in biological assays.
Synthesemethoden
The synthesis of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate involves the condensation of 4-methylcoumarin and ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a Michael addition and subsequent cyclization to form the desired product. The yield of this synthesis method is moderate, but it has been optimized by varying reaction conditions such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propionate has been extensively studied for its potential applications in various fields. One of the most promising areas is in the development of new drugs. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. Additionally, it has been investigated as a potential scaffold for the design of new drugs due to its unique chemical structure.
Eigenschaften
IUPAC Name |
(6-ethyl-4-methyl-2-oxochromen-7-yl) propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-4-10-7-11-9(3)6-15(17)19-13(11)8-12(10)18-14(16)5-2/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQLTJLWXBESNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)CC)OC(=O)C=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1-adamantyl-3-[(3-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5833654.png)
![7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5833656.png)
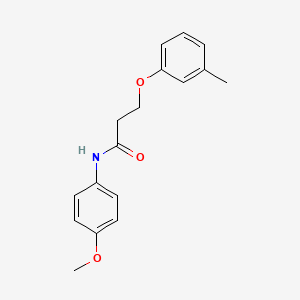
![2-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5833670.png)
![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5833679.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5833685.png)
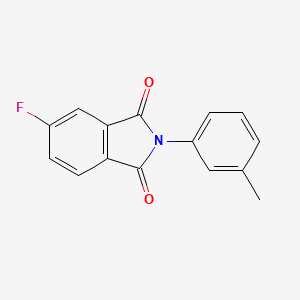
![methyl {5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5833700.png)
![4-{[(2,5-dichlorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5833709.png)
![5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5833720.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5833723.png)
